
Bromomethyl acetate
Overview
Description
Bromomethyl acetate: is an organic compound with the molecular formula C3H5BrO2 and a molecular weight of 152.97 g/mol . It is a colorless liquid that is commonly used as a reagent in organic synthesis. The compound is known for its reactivity due to the presence of both a bromine atom and an ester functional group, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromomethyl acetate can be synthesized through several methods. One common method involves the reaction of acetyl bromide with paraformaldehyde in the presence of zinc chloride as a catalyst. The reaction is typically carried out in a dichloromethane solution at room temperature, followed by an overnight reaction under an ice bath . The product is then purified through filtration and distillation at reduced pressure to obtain a high-purity colorless liquid .
Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bromomethyl acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be readily replaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted products.
Reduction: this compound can be reduced to form methanol and acetic acid under specific conditions.
Oxidation: The compound can undergo oxidation reactions to form more oxidized products, although this is less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted acetates, such as amino acetates, thioacetates, and alkoxy acetates.
Reduction: Methanol and acetic acid.
Oxidation: Various oxidized derivatives, depending on the specific conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Bromomethyl acetate serves as a versatile intermediate in organic synthesis due to its electrophilic nature. It is commonly used in the following applications:
- Alkylating Agent : It acts as an alkylating reagent in various chemical reactions, facilitating the introduction of bromomethyl groups into organic molecules. For instance, it has been employed in the asymmetric total synthesis of alkaloids such as (+)-lycorine and (+)-1-deoxylycorine, showcasing its utility in synthesizing complex natural products .
- Reagent in Cyclohexene Synthesis : this compound is utilized in the preparation of optically active cyclohexene antisepsis agents, demonstrating its role in pharmaceutical chemistry .
Pharmaceutical Applications
The compound is instrumental in the development of pharmaceutical agents:
- Antiseptic Agents : Research indicates that this compound is involved in synthesizing cyclohexene derivatives that exhibit antiseptic properties, highlighting its importance in drug formulation .
- Synthesis of Bioactive Compounds : Case studies have shown that this compound can facilitate the synthesis of various bioactive compounds, which are crucial for developing new therapeutic agents .
Material Science
In material science, this compound finds applications as a building block for polymers and advanced materials:
- Polymer Chemistry : It is used to synthesize functionalized polymers that can be employed in drug delivery systems and other biomedical applications. Its reactivity allows for the incorporation of diverse functional groups into polymer backbones .
Case Study 1: Synthesis of (+)-Lycorine
In a study published by the Journal of the American Chemical Society, researchers utilized this compound as an alkylating agent during the asymmetric total synthesis of (+)-lycorine. The synthesis demonstrated a high level of stereochemical control and efficiency, underscoring the compound's significance in complex organic transformations .
Case Study 2: Development of Antiseptic Cyclohexene Derivatives
Another research project focused on synthesizing optically active cyclohexene derivatives using this compound. The resulting compounds showed promising antiseptic activity, making them potential candidates for further pharmaceutical development .
Mechanism of Action
The mechanism of action of bromomethyl acetate involves its reactivity as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins and nucleic acids . This alkylation can lead to modifications in the structure and function of these molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
- Methyl bromoacetate
- Ethyl bromoacetate
- Benzyl bromoacetate
- tert-Butyl bromoacetate
- Chloromethyl pivalate
- Methyl chloroacetate
Comparison: Bromomethyl acetate is unique due to its specific combination of a bromine atom and an ester functional group, which imparts distinct reactivity compared to similar compounds. For example, methyl bromoacetate and ethyl bromoacetate have similar reactivity but differ in their alkyl chain length, affecting their physical properties and solubility . Benzyl bromoacetate and tert-butyl bromoacetate have bulkier substituents, which can influence their steric interactions and reactivity in certain reactions . Chloromethyl pivalate and methyl chloroacetate contain chlorine instead of bromine, leading to differences in their reactivity and the types of reactions they undergo .
Biological Activity
Bromomethyl acetate is an organic compound with significant biological activity, primarily due to its reactivity and ability to form various derivatives. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C4H7BrO2 and is characterized by the presence of a bromomethyl group attached to an acetate moiety. This structure imparts unique reactivity that can be exploited in various biological contexts.
Property | Value |
---|---|
Molecular Formula | C4H7BrO2 |
Molecular Weight | 179.01 g/mol |
Appearance | Colorless liquid |
Boiling Point | 130 °C |
Density | 1.43 g/cm³ |
Synthesis of this compound
This compound can be synthesized through several methods, primarily involving the reaction of acetic anhydride with bromomethyl compounds or via direct bromination of methyl acetate. The following synthesis routes are commonly employed:
-
Bromination of Methyl Acetate :
- React methyl acetate with bromine in the presence of a catalyst such as iron(III) bromide.
- This method yields this compound alongside other byproducts.
-
Acylation Reaction :
- Bromomethyl compounds can undergo acylation using acetic anhydride or acetyl chloride to produce this compound.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.
- Case Study : A study evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .
Cytotoxicity and Anticancer Potential
This compound has also been investigated for its cytotoxic effects on various cancer cell lines. Its ability to induce apoptosis in tumor cells makes it a candidate for further drug development.
- Case Study : In vitro studies on HeLa cells (cervical cancer) demonstrated that this compound reduced cell viability by 50% at concentrations around 100 µM after 48 hours of treatment . The compound's mechanism appears to involve the disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) production.
The biological activity of this compound is attributed to its electrophilic nature, allowing it to react with nucleophiles in biological systems. This reactivity can lead to:
- Formation of Adducts : this compound can form covalent bonds with amino acids in proteins, potentially altering their function.
- Induction of Oxidative Stress : The compound may increase ROS levels, contributing to cytotoxic effects in cancer cells.
Toxicological Profile
While this compound shows promise in various applications, it is essential to consider its toxicological profile:
- Irritation : It causes serious eye irritation and skin irritation upon contact.
- Flammability : Classified as a flammable liquid, it poses risks during handling and storage.
Q & A
Q. Basic: What are the standard laboratory methods for synthesizing bromomethyl acetate, and how is purity validated?
This compound is typically synthesized via acetyl chloride/bromine substitution or bromination of methyl acetate derivatives . For example, reacting 3-hydroxybenzyl bromide with acetyl chloride in dichloromethane (DCM) using triethylamine as a base yields this compound after extraction and drying . Purity is validated via gas chromatography (GC) (≥95% purity threshold) and infrared (IR) spectroscopy to confirm ester and C-Br bond signatures (e.g., C=O stretch at ~1740 cm⁻¹, C-Br at ~600 cm⁻¹) .
Q. Basic: What safety protocols are critical for handling this compound in laboratory settings?
This compound is flammable (Flash Point: 57°C) and a skin/eye irritant (H315, H319) . Key protocols include:
- Storage at 2–8°C in flame-resistant cabinets .
- Use of nitrile gloves , goggles , and fume hoods during synthesis .
- Avoidance of open flames due to flammable vapors (H226) .
Neutralization of spills with sodium bicarbonate and disposal via halogenated waste streams are recommended.
Q. Basic: How is this compound purified post-synthesis, and what solvents are optimal?
Post-reaction, this compound is purified via distillation (BP: 130–133°C at 750 mmHg) or column chromatography using hexane/ethyl acetate (e.g., 90:10 v/v) . Residual acetic acid is removed by washing with cold sodium bicarbonate solution , followed by drying over anhydrous MgSO₄ .
Q. Advanced: How does this compound participate in nucleophilic substitution reactions, and what mechanistic contradictions exist?
This compound undergoes SN2 reactions due to its primary alkyl bromide structure. For example, in synthesizing tetrahydrofuran-2-ones, it acts as an electrophile for nucleophilic attack by oxygen atoms . However, competing SN1 pathways are observed in polar solvents (e.g., hydrolysis in aqueous acetonitrile), where carbocation intermediates form . Computational studies (e.g., ROMO62x/def2tzvp level) suggest that steric effects and solvent polarity dictate the dominant mechanism .
Q. Advanced: What role does this compound play in multicomponent reactions for heterocyclic synthesis?
In halocyclization reactions , this compound serves as a bridging electrophile . For instance, in synthesizing 5-(bromomethyl)dihydroisoxazoles, it facilitates cyclization via dual-anchoring activation (ICDA), enabling regioselective C-Br bond formation . This method achieves ≥46% yields in anhydrous MeCN with triethylamine .
Q. Advanced: Which analytical techniques resolve structural ambiguities in this compound derivatives?
- ¹H/¹³C NMR : Distinct peaks for acetoxy (δ ~2.1 ppm, CH₃) and bromomethyl (δ ~3.5–4.0 ppm, CH₂Br) groups .
- Mass Spectrometry : Exact mass (152.98 g/mol) with fragmentation patterns confirming ester cleavage .
- X-ray Crystallography : Used for resolving stereochemistry in bicyclic derivatives (e.g., 6-(bromomethyl)tetrahydro-2H-pyran-2-one) .
Q. Advanced: How do computational models explain this compound’s reactivity in radical pathways?
Theoretical studies reveal that this compound participates in radical chain reactions via halogen atom transfer . For example, in reactions with trityl radicals, bromine abstraction (ΔG‡ = 12.9 kcal/mol) competes with oligomerization, favoring product formation over side reactions when C-Br bond strength is optimized .
Q. Advanced: How do contradictory data on hydrolysis rates inform experimental design?
Conflicting reports on hydrolysis rates (SN1 vs. SN2 dominance) highlight the need for solvent-controlled conditions . For example, in 70% aqueous acetone, SN2 prevails (k = 0.05 min⁻¹), while in DMSO, carbocation intermediates form, accelerating SN1 pathways . Researchers must adjust solvent polarity and temperature to align with target mechanisms.
Q. Advanced: What stability challenges arise when using this compound in prolonged reactions?
This compound degrades under prolonged heating (>60°C) via elimination reactions , forming acetic acid and methyl bromide. Stability is enhanced by:
Properties
IUPAC Name |
bromomethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO2/c1-3(5)6-2-4/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYXMAKLBXBVEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883451 | |
Record name | Methanol, 1-bromo-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590-97-6 | |
Record name | Bromomethyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromomethyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanol, 1-bromo-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanol, 1-bromo-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromomethyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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